

Application Notes and Protocols: Mozavaptan Hydrochloride in Cell Culture Assays

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Compound of Interest		
Compound Name:	Mozavaptan Hydrochloride	
Cat. No.:	B152735	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozavaptan Hydrochloride is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2][3] The V2 receptor plays a critical role in regulating water homeostasis by mediating the antidiuretic effect of arginine vasopressin (AVP).[4][5][6] Upon AVP binding, the V2 receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade ultimately promotes the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, enhancing water reabsorption.[5] By competitively blocking the V2 receptor, Mozavaptan inhibits this pathway, leading to aquaresis, the excretion of electrolyte-free water.[5] This mechanism of action makes Mozavaptan a valuable tool for studying V2 receptor signaling and a potential therapeutic agent for conditions characterized by water retention, such as hyponatremia and heart failure.[1][2]

These application notes provide a detailed protocol for the dissolution of **Mozavaptan Hydrochloride** and its application in a common cell-based functional assay for determining antagonist potency.

Data Presentation



Table 1: Properties and Solubility of Mozavaptan

Hvdrochloride

Property	Value	Source
Synonyms	OPC-31260	[1][2]
Molecular Weight	464.0 g/mol (hydrochloride salt)	Cayman Chemical
IC50 for V2 Receptor	14 nM	[1][2][7]
IC50 for V1 Receptor	1.2 μΜ	[1][2]
Solubility in DMSO	≥ 20.83 mg/mL (44.89 mM)	MedChemExpress
85 mg/mL (198.81 mM)	[3]	_
~30 mg/mL	Cayman Chemical	_
Solubility in Water	10 mg/mL (21.55 mM) with ultrasonication	MedChemExpress
Solubility in Ethanol	~25 mg/mL	Cayman Chemical

Table 2: Recommended Parameters for V2 Receptor cAMP Functional Assay



Parameter	Recommendation	Source
Cell Lines	HEK293 or CHO cells stably expressing the human V2 receptor	[4][5][8]
Agonist	Arginine Vasopressin (AVP) or Desmopressin (dDAVP)	[4][5]
Agonist Concentration	EC80 (concentration that gives 80% of maximal response)	[4][8]
Antagonist Incubation Time	15-30 minutes at room temperature	[4]
Agonist Stimulation Time	Typically 30-60 minutes	[4][8]
cAMP Detection Method	HTRF, LANCE, or ELISA- based kits	[4][5]

Experimental Protocols

Protocol 1: Preparation of Mozavaptan Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Mozavaptan Hydrochloride** in DMSO.

Materials:

- Mozavaptan Hydrochloride powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)



Procedure:

- Calculate the required mass:
 - Molecular Weight of Mozavaptan HCl = 464.0 g/mol
 - To prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of Mozavaptan Hydrochloride powder.
- Dissolution:
 - Aseptically transfer the weighed powder into a sterile microcentrifuge tube.
 - Add 1 mL of cell culture grade DMSO to the tube.
 - Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
- Aliquoting and Storage:
 - \circ Aliquot the stock solution into smaller, single-use volumes (e.g., 20 μ L) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: V2 Receptor cAMP Functional Assay (Antagonist Mode)

This protocol outlines a method to determine the IC50 value of **Mozavaptan Hydrochloride** by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the V2 receptor.

Materials:

- HEK293 or CHO cells stably expressing the human V2 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)



- Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4[4]
- Mozavaptan Hydrochloride stock solution (10 mM in DMSO)
- Arginine Vasopressin (AVP) stock solution
- cAMP detection kit (e.g., HTRF-based)
- White, opaque 384-well microplates, sterile and tissue culture treated
- HTRF-compatible plate reader

Procedure:

- Cell Plating:
 - The day before the assay, seed the V2 receptor-expressing cells into a 384-well white plate at a density optimized for your cell line (e.g., 5,000 - 10,000 cells/well).
 - Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- Preparation of Reagents:
 - Mozavaptan Dilution Series: Prepare a serial dilution of the 10 mM Mozavaptan
 Hydrochloride stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., from 1 μM to 0.01 nM). Remember to account for the final assay volume.
 - AVP Solution: Prepare a working solution of AVP in Assay Buffer at a concentration corresponding to the EC80. This value should be determined in a separate agonist doseresponse experiment.
- Antagonist Incubation:
 - Carefully remove the cell culture medium from the wells.
 - Add the diluted Mozavaptan solutions to the respective wells. Include wells with Assay
 Buffer only (for basal and maximal stimulation controls) and a high concentration of a

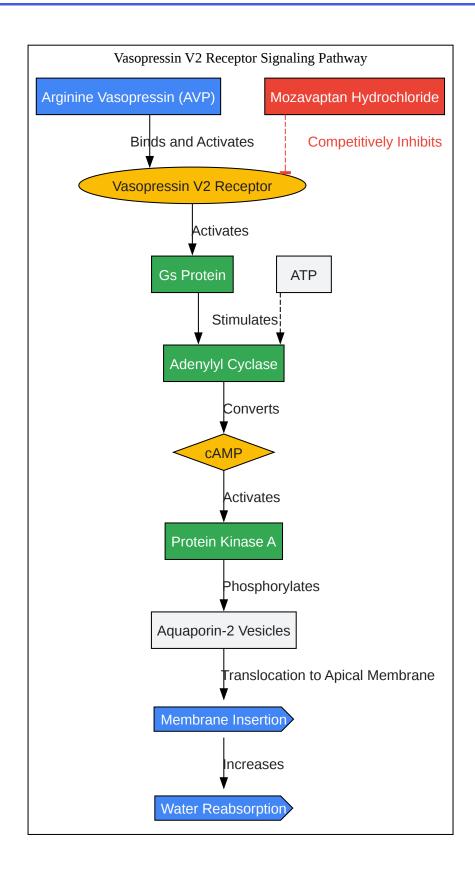


known V2 antagonist as a positive control.

- Incubate the plate at room temperature for 15-30 minutes.[4]
- Agonist Stimulation:
 - Add the AVP working solution to all wells except the basal control wells (to which only Assay Buffer is added).
 - Incubate the plate at room temperature for 30-60 minutes.
- cAMP Detection:
 - Following the manufacturer's instructions for your chosen cAMP detection kit, add the lysis buffer and detection reagents to each well.
 - Incubate the plate for the recommended time (typically 60 minutes at room temperature),
 protected from light.[4]
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665
 nm and 620 nm.[4]
 - Calculate the 665/620 nm ratio for each well.
 - Normalize the data using the basal (0% inhibition) and maximal stimulation (100% inhibition, if a saturating antagonist concentration is used, or the highest Mozavaptan concentration) controls.
 - Plot the normalized response against the logarithm of the Mozavaptan concentration.
 - Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of Mozavaptan Hydrochloride.

Mandatory Visualizations

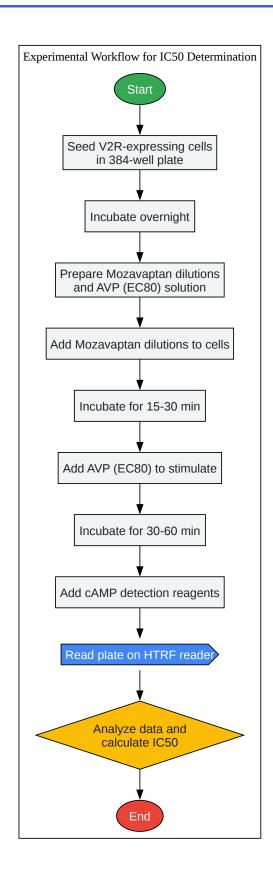




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Caption: Vasopressin V2 Receptor Signaling Pathway and Inhibition by Mozavaptan.





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Caption: Workflow for Determining Mozavaptan IC50 in a cAMP Assay.



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